molecular formula C17H18FN3 B2482037 4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine CAS No. 1334027-08-5

4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine

Katalognummer: B2482037
CAS-Nummer: 1334027-08-5
Molekulargewicht: 283.35
InChI-Schlüssel: WQYDNKOZJDKLIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a benzodiazole group, which is a type of heterocyclic aromatic organic compound. This group is a fused ring structure that includes a benzene ring and a diazole ring . The compound also contains a fluoro group and a propan-2-yl group, which could influence its reactivity and properties.


Molecular Structure Analysis

The benzodiazole group in the compound is a planar, aromatic, and heterocyclic. The presence of the fluoro group could make the compound more electrophilic, and the propan-2-yl group could add steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the groups present. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .

Wissenschaftliche Forschungsanwendungen

Enantioselectivity and Inhibition of P450 Aromatase

The compound has been studied for its enantioselectivity, particularly in relation to the inhibition of P450 aromatase. Khodarahmi et al. (1998) investigated the stereospecificity of enantiomers related to this compound, revealing insights into their low enantioselectivity ratios when acting as inhibitors of aromatase (Khodarahmi et al., 1998).

Antitumor Activity

The compound's structure serves as a basis for developing potent and selective antitumor agents. Berry et al. (2005) synthesized a series of compounds based on the structure, which demonstrated substantial antitumor activity against human tumor cell lines. The study highlighted the potential of these compounds in cancer treatment (Berry et al., 2005).

Antimicrobial Applications

Desai et al. (2013) explored the antimicrobial applications of derivatives related to this compound. The presence of a fluorine atom in the benzoyl group was found to enhance antimicrobial activity, indicating potential for the compound in the development of antimicrobial agents (Desai et al., 2013).

Molecular Aggregation and Spectroscopic Properties

Matwijczuk et al. (2016) investigated the effects of molecular aggregation in related compounds, analyzing the spectroscopic properties and the influence of alkyl substituent structure on molecule aggregation interactions. The study provides insights into the compound's potential applications in materials science and spectroscopy (Matwijczuk et al., 2016).

Wirkmechanismus

The mechanism of action would depend on the use of the compound. For example, many biologically active compounds containing a benzodiazole group act by interacting with biological receptors or enzymes .

Zukünftige Richtungen

The study and development of new benzodiazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery .

Eigenschaften

IUPAC Name

4-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3/c1-10(2)21-16-7-5-13(18)9-15(16)20-17(21)12-4-6-14(19)11(3)8-12/h4-10H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERNJSKCHZJZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.